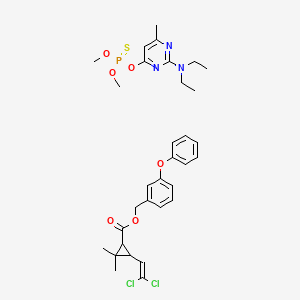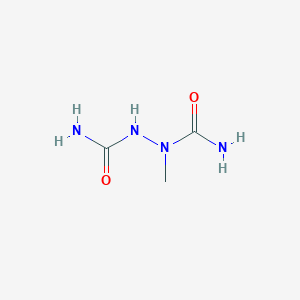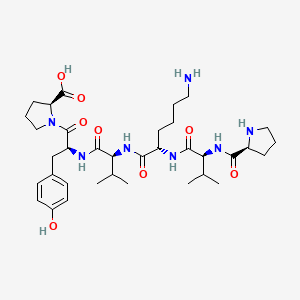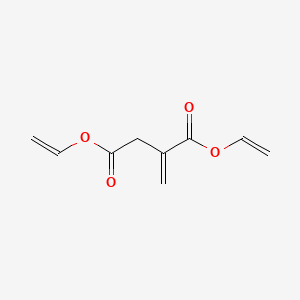
Succinic acid, methylene-, divinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinic acid, methylene-, divinyl ester is a chemical compound derived from succinic acid, a dicarboxylic acid. This ester is characterized by the presence of two vinyl groups attached to the methylene carbon of the succinic acid backbone. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, methylene-, divinyl ester typically involves the esterification of succinic acid with vinyl alcohol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Succinic acid+2Vinyl alcohol→Succinic acid, methylene-, divinyl ester+2Water
Industrial Production Methods
Industrial production of this compound involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process typically includes the following steps:
Feed Preparation: Mixing succinic acid and vinyl alcohol in the presence of an acid catalyst.
Reaction: Conducting the esterification reaction under controlled temperature and pressure.
Separation: Removing the water formed during the reaction using distillation.
Purification: Purifying the ester product through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Succinic acid, methylene-, divinyl ester undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breaking down into succinic acid and vinyl alcohol in the presence of water and an acid or base catalyst.
Polymerization: Formation of polymers through radical polymerization of the vinyl groups.
Common Reagents and Conditions
Esterification: Acid catalysts (e.g., sulfuric acid), reflux conditions.
Hydrolysis: Acid or base catalysts, aqueous conditions.
Polymerization: Radical initiators (e.g., benzoyl peroxide), heat or UV light.
Major Products
Hydrolysis: Succinic acid and vinyl alcohol.
Polymerization: Polyvinyl succinate.
Scientific Research Applications
Succinic acid, methylene-, divinyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Studied for its potential as a biodegradable polymer for drug delivery systems.
Medicine: Investigated for its use in the development of biocompatible materials for medical implants.
Industry: Utilized in the production of adhesives, coatings, and resins.
Mechanism of Action
The mechanism of action of succinic acid, methylene-, divinyl ester involves its ability to undergo polymerization and form cross-linked networks. The vinyl groups participate in radical polymerization reactions, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, such as proteins and enzymes, through physical entanglement or chemical bonding.
Comparison with Similar Compounds
Similar Compounds
Itaconic acid, methylene-, divinyl ester: Similar structure with an additional methylene group, used in similar applications.
Maleic acid, methylene-, divinyl ester: Contains a cis-alkene group, leading to different polymerization properties.
Fumaric acid, methylene-, divinyl ester: Contains a trans-alkene group, affecting its reactivity and polymerization behavior.
Uniqueness
Succinic acid, methylene-, divinyl ester is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications. Its ability to form biodegradable polymers sets it apart from other similar compounds, making it an attractive option for environmentally friendly materials.
Properties
CAS No. |
90536-65-5 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
bis(ethenyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C9H10O4/c1-4-12-8(10)6-7(3)9(11)13-5-2/h4-5H,1-3,6H2 |
InChI Key |
PVESJTCZIRKKLC-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)CC(=C)C(=O)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


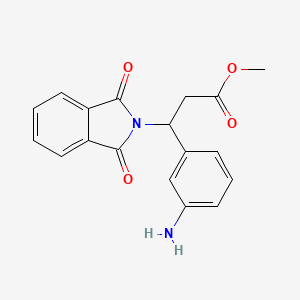
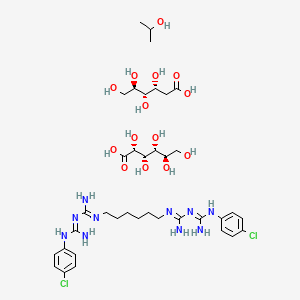
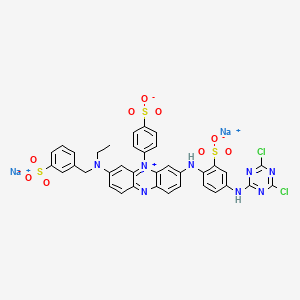
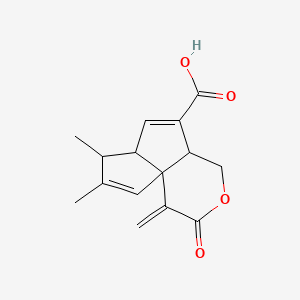
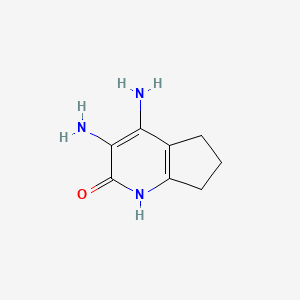
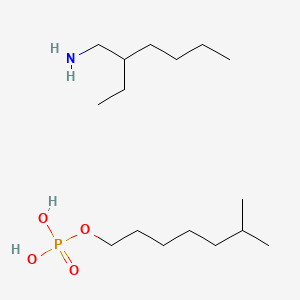
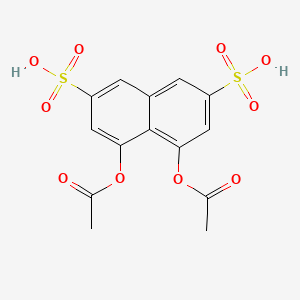
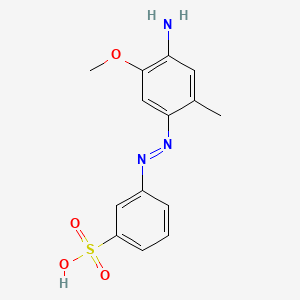
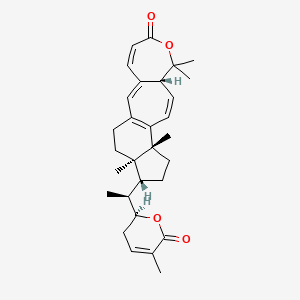
![(1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol](/img/structure/B12795320.png)
